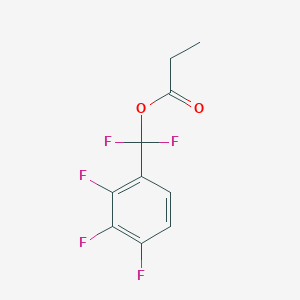

Difluoro(2,3,4-trifluorophenyl)methyl propionate

CAS No.: 21634-97-9

Cat. No.: VC16572927

Molecular Formula: C10H7F5O2

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21634-97-9 |

|---|---|

| Molecular Formula | C10H7F5O2 |

| Molecular Weight | 254.15 g/mol |

| IUPAC Name | [difluoro-(2,3,4-trifluorophenyl)methyl] propanoate |

| Standard InChI | InChI=1S/C10H7F5O2/c1-2-7(16)17-10(14,15)5-3-4-6(11)9(13)8(5)12/h3-4H,2H2,1H3 |

| Standard InChI Key | UVKZXIBVKDBQKE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F |

Introduction

Synthetic Methodologies

Friedel-Crafts Acylation and Fluorination

A patent describing the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropylamine highlights the use of Friedel-Crafts acylation to introduce acetyl groups onto fluorinated benzene rings . While this method targets cyclopropylamine derivatives, analogous steps could apply to the synthesis of difluoro(2,3,4-trifluorophenyl)methyl propionate:

-

Friedel-Crafts Acylation: Reacting 2,3,4-trifluorobenzene with chloracetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form a ketone intermediate.

-

Reduction and Esterification: Reducing the ketone to a secondary alcohol followed by esterification with propionyl chloride.

-

Fluorination: Introducing additional fluorine atoms via reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

This pathway aligns with methods for synthesizing ethyl 3-(3,4-difluorophenyl)propanoate (CAS 803687-25-4), where esterification follows aromatic fluorination .

Nucleophilic Difluoromethylation

Recent advances in fluoroorganic chemistry demonstrate the use of Me₃SiCF₂H (trimethylsilyl difluoromethide) as a nucleophilic difluoromethylating agent. In the presence of CsF/18-crown-6, this reagent facilitates 1,6-addition to para-quinone methides, yielding difluoromethylated products . Adapting this method, the propionate ester could be introduced via subsequent esterification of a fluorinated quinone intermediate.

The higher fluorine content in difluoro(2,3,4-trifluorophenyl)methyl propionate likely increases its lipophilicity (LogP) compared to less fluorinated analogs .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated aromatic esters are critical intermediates in drug development. For example, ethyl 3-(3,4-difluorophenyl)propanoate (CAS 803687-25-4) is utilized in synthesizing thrombin receptor antagonists . Similarly, difluoro(2,3,4-trifluorophenyl)methyl propionate could serve as a precursor for:

-

Antiplatelet Agents: Fluorinated cyclopropylamines, as described in a 2012 Bioorganic & Medicinal Chemistry Letters study, require fluorinated aromatic intermediates for optimal activity .

-

Anticancer Compounds: Fluoroalkyl groups enhance membrane permeability and target binding in kinase inhibitors .

Materials Science

The compound’s stability under harsh conditions makes it suitable for:

-

Fluoropolymer Additives: Improving thermal and chemical resistance in industrial coatings.

-

Liquid Crystals: Fluorinated aromatics are key components in high-performance display technologies .

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric fluorination methods to access enantiomerically pure forms.

-

Biological Screening: Evaluating the compound’s bioactivity in antimicrobial or anticancer assays.

-

Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume